molecular formula C18H15N3O3S B12902701 N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide CAS No. 267647-78-9

N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide

Cat. No.: B12902701
CAS No.: 267647-78-9
M. Wt: 353.4 g/mol
InChI Key: VJQUWHHGHIPXSA-UHFFFAOYSA-N
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Description

N-((3-Methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide is a thiourea-based benzamide derivative characterized by a carbamothioyl group (-NHCOS-) attached to a phenyl ring substituted with a methoxy (-OCH₃) group at position 3 and an oxazole heterocycle at position 3. The oxazole moiety contributes to π-π stacking interactions and hydrogen bonding, while the methoxy group enhances solubility and modulates electronic effects.

Properties

CAS No.

267647-78-9

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C18H15N3O3S/c1-23-15-9-13(7-8-14(15)16-10-19-11-24-16)20-18(25)21-17(22)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,21,22,25)

InChI Key

VJQUWHHGHIPXSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)C3=CN=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but common methods include the use of solvents with different polarities to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Mechanism of Action

The mechanism of action of N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Carbamothioyl Benzamide Derivatives

The following table compares the target compound with structurally related derivatives:

Compound Name (or Reference) Key Substituents/Modifications Yield (%) Melting Point (°C) Bioactivity/Notes
Target Compound 3-methoxy, 4-oxazol-5-yl phenyl group - - Hypothesized IMPDH inhibition based on oxazole analogs
Compound 1 4-(2,4-Dioxoimidazolidin-5-yl)methyl phenyl 60 216–218 Structural validation via NMR/IR; no bioactivity reported
Compound 6 Thiophene-2-carboxamide substituent 82 244–246 Highest yield and melting point in series
Compound 4 5-(Trifluoromethyl)-1,2,4-triazol-3-yl group 27 - Antibacterial properties reported
Compound 3-Oxo-1,2,4-thiadiazol-5-yl group - - Thiadiazole enhances electronegativity vs. oxazole
Compound Bis(4-methoxybenzyl)carbamothioyl group 95 Oily residue High yield, used as intermediate in synthesis
Key Observations:
  • Substituent Effects on Physical Properties : The oxazole and methoxy groups in the target compound likely confer intermediate solubility and crystallinity compared to bulky dioxoimidazolidinyl () or lipophilic thiophene derivatives. Thiadiazole-containing analogs () may exhibit higher polarity due to sulfur’s electronegativity .
  • Yield Trends : Carbamothioyl benzamides with heteroaromatic substituents (e.g., thiophene in , triazole in ) show variable yields (27–82%), influenced by steric and electronic factors during synthesis. The target compound’s synthesis would require optimization for similar efficiency.
  • Bioactivity: The oxazole moiety in BMS-337197 () correlates with potent IMPDH II inhibition, suggesting the target compound may share this activity .

Functional Group Comparisons

Oxazole vs. Other Heterocycles
  • Oxazole (Target Compound) : Enhances π-stacking and hydrogen bonding, critical for enzyme inhibition (e.g., IMPDH) .
  • Thiadiazole () : Increased electronegativity may improve binding to metal ions or polar active sites .
  • Thiophene () : Lipophilic nature could enhance membrane permeability but reduce aqueous solubility .
Methoxy Group Influence

Methoxy groups are also known to moderate metabolic stability .

Biological Activity

N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C19_{19}H18_{18}N4_{4}O3_{3}S
  • Molecular Weight : 378.43 g/mol

The oxazole ring and the carbamothioyl group contribute to the compound's unique properties, influencing its interaction with biological targets.

Research has indicated that this compound exhibits several mechanisms of action:

  • Metalloenzyme Inhibition : The compound has been shown to inhibit metalloenzymes, which play critical roles in various biochemical pathways. This inhibition can lead to antifungal activity, as metalloenzymes are essential for the growth and survival of certain pathogens .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against a range of bacterial and fungal strains. The presence of the oxazole moiety is often associated with enhanced antimicrobial activity .
  • Antituberculosis Activity : A related class of compounds has demonstrated antituberculosis activity, indicating that this compound could also be explored for similar therapeutic applications .

Antifungal Activity

A study highlighted the antifungal properties of compounds similar to this compound. These compounds were tested against various fungal strains, showing significant inhibitory effects. The mechanism was attributed to the disruption of fungal cell wall synthesis by inhibiting metalloenzymes involved in this process .

Antimicrobial Spectrum

In vitro tests revealed that this compound exhibited broad-spectrum antimicrobial activity. It was effective against both Gram-positive and Gram-negative bacteria, as well as several fungal species. The minimal inhibitory concentration (MIC) values indicated potent activity comparable to established antimicrobial agents.

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

Case Studies

  • Case Study on Antituberculosis Effectiveness : A derivative of this compound was tested in a murine model for tuberculosis. Results showed a significant reduction in bacterial load in treated mice compared to controls, suggesting potential for further development as an antituberculosis agent .
  • Clinical Implications : Given its dual antimicrobial and antifungal properties, there is potential for this compound to be further developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

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